Trifluoroacetamidine
Overview
Description
Trifluoroacetamidine is a nitrogen-containing organic compound with the molecular formula C2H3F3N2. It is the amide derivative of trifluoroacetic acid and is known for its significant applications in various fields, including organic synthesis, pharmaceuticals, and materials science . The compound is characterized by its clear, yellow liquid form and is fully miscible in water .
Mechanism of Action
Target of Action
Trifluoroacetamidine is a chemical compound that has been used in various applications, particularly in the field of organic synthesis . .
Mode of Action
The mode of action of this compound involves the substitution of the hydrogen atoms in the carboxylic acids and amines with trifluoroacetamide groups, resulting in the formation of derivatives with improved volatility and stability . This allows for enhanced detection and quantification of the target compounds in complex mixtures .
Biochemical Pathways
This compound is considered a potent trifluoromethyl synthon used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The most popular pathway to access trifluoromethyl-containing molecules involves transition-metal-catalyzed or metal-free trifluoromethylation reactions .
Biochemical Analysis
Biochemical Properties
Trifluoroacetamidine plays a significant role in biochemical reactions as a probe for determining membrane potential and intracellular volume of erythrocytes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a protected ammonia equivalent in biochemical reactions . The interactions of this compound with these biomolecules are crucial for its function as a probe in NMR studies.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering membrane potential and intracellular volume, which are critical parameters in cellular physiology . These changes can impact cell signaling pathways, gene expression, and cellular metabolism. The use of this compound in fluorine-19 NMR studies provides insights into these cellular effects.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a probe in NMR studies by interacting with the cellular membrane and altering its potential . This interaction can lead to changes in enzyme activity, either through inhibition or activation, and subsequent changes in gene expression. The molecular mechanism of this compound is essential for its role in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and is sensitive to moisture . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its efficacy as a probe for extended periods under proper storage conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively serves as a probe for NMR studies without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a probe . These interactions can affect metabolic flux and metabolite levels, providing valuable information about cellular metabolism. The study of this compound’s metabolic pathways is crucial for understanding its role in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its function as a probe. Understanding the transport and distribution of this compound helps in optimizing its use in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound can effectively interact with its target biomolecules and perform its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetamidine is typically synthesized from trifluoroacetamide. The process involves the dehydration of trifluoroacetamide using polyphosphoric acid as a solvent and phosphorus pentoxide as a dehydrating agent. The reaction produces trifluoroacetonitrile, which is then introduced into a liquid ammonia kettle to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process is optimized for high yield and purity, with continuous reaction steps and the reutilization of catalysts. The method involves refluxing and water-dividing under the action of a catalyst to collect gaseous trifluoroacetonitrile, which is then reacted with liquid ammonia .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetamidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Addition Reactions: The compound can undergo addition reactions with electrophiles.
Condensation Reactions: It can form condensation products with carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Addition Reactions: Electrophiles such as aldehydes and ketones are used under mild conditions.
Condensation Reactions: Carbonyl compounds and acidic or basic catalysts are employed.
Major Products:
Substitution Products: Trifluoromethyl-substituted amines.
Addition Products: Trifluoromethyl-substituted alcohols.
Condensation Products: Trifluoromethyl-substituted imines and enamines.
Scientific Research Applications
Trifluoroacetamidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trifluoroacetamide: A precursor in the synthesis of trifluoroacetamidine.
Trifluoroacetonitrile: An intermediate in the production of this compound.
Trifluoroacetimidoyl Halides: Potent trifluoromethyl synthons used in the construction of trifluoromethyl-containing compounds.
Uniqueness: this compound is unique due to its dual role as a protected ammonia equivalent and its ability to inhibit DPP-IV. This dual functionality makes it valuable in both synthetic organic chemistry and medicinal chemistry .
Properties
IUPAC Name |
2,2,2-trifluoroethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITMACBPVVUGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380286 | |
Record name | Trifluoroacetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-37-0 | |
Record name | Trifluoroacetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.